molecular formula C3H3ClINO B2906978 4-Iodo-1,3-oxazole hydrochloride CAS No. 2126178-20-7

4-Iodo-1,3-oxazole hydrochloride

Cat. No.: B2906978
CAS No.: 2126178-20-7
M. Wt: 231.42
InChI Key: WDNIQSAUKYZFJD-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated 1,3-Oxazoles in Heterocyclic Chemistry

Halogenated 1,3-oxazoles are a class of compounds that have garnered considerable attention in organic and medicinal chemistry. The 1,3-oxazole core, a five-membered ring containing one nitrogen and one oxygen atom in a 1,3-relationship, is a structural feature in a wide array of natural products, many of which are derived from marine organisms and exhibit potent biological activities. nih.gov The introduction of a halogen atom onto the oxazole (B20620) ring can significantly influence the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding interactions with biological targets. baranlab.org

Halogens, particularly iodine, can serve as versatile synthetic handles. The carbon-iodine bond is relatively weak, making it amenable to a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This allows for the facile introduction of a wide range of substituents (e.g., aryl, alkyl, vinyl groups) onto the oxazole core, a crucial strategy in the synthesis of compound libraries for drug discovery. researchgate.net Furthermore, the position of the halogen on the oxazole ring dictates its reactivity and the types of structures that can be accessed. 4-Halo-oxazoles, in particular, are valuable precursors for the synthesis of 2,4-disubstituted and fully substituted oxazoles. thieme-connect.comnih.gov

Foundational Research Trajectories on the 4-Iodo-1,3-oxazole Core

The synthesis of the 4-iodo-1,3-oxazole core has been approached through several research trajectories, primarily focusing on the regioselective introduction of iodine onto the oxazole ring. Direct electrophilic iodination of the parent 1,3-oxazole is often challenging and can lead to mixtures of products. researchgate.net Consequently, more controlled and regioselective methods have been developed.

One of the key strategies involves the metalation of the oxazole ring followed by quenching with an iodine source. Research has shown that the C4-position of the oxazole ring can be selectively deprotonated using a strong base, such as lithium diisopropylamide (LDA), to generate a lithiated intermediate. Subsequent treatment with iodine (I₂) introduces the iodo group at the desired position. researchgate.net The temperature of the iodination step has been found to be a critical parameter influencing the regioselectivity of this reaction. researchgate.net

Another significant advancement in the synthesis of 4-halo-oxazoles is the "halogen dance" reaction . thieme-connect.comthieme-connect.comresearchgate.net This fascinating transformation involves the base-induced migration of a halogen atom from one position to another on the heterocyclic ring. For oxazoles, it has been demonstrated that a 5-halo-oxazole can be converted to a more stable 4-halo-oxazole intermediate upon treatment with a strong base like LDA. thieme-connect.comnih.gov This method provides a synthetic route to 4-halo-oxazoles that might be otherwise difficult to access directly. thieme-connect.com The mechanism involves a series of deprotonation and halogen-metal exchange steps. thieme-connect.comthieme-connect.com Studies have investigated the mechanism of this rearrangement for both bromo- and iodo-oxazoles, highlighting the synthetic utility of this approach. thieme-connect.comresearchgate.net

These foundational synthetic methodologies have been crucial in making the 4-iodo-1,3-oxazole core accessible for further chemical exploration and application.

Strategic Importance of 4-Iodo-1,3-oxazole Hydrochloride as a Synthetic Building Block

4-Iodo-1,3-oxazole is a strategically important building block in organic synthesis due to the reactivity of the carbon-iodine bond. This bond readily participates in a variety of transition-metal-catalyzed cross-coupling reactions , including Suzuki-Miyaura, Stille, and Negishi couplings. researchgate.netnih.gov These reactions are fundamental tools for carbon-carbon bond formation, enabling the assembly of complex molecules from simpler precursors. The ability to selectively functionalize the C4-position of the oxazole ring makes 4-iodo-1,3-oxazole a valuable intermediate for the synthesis of polysubstituted oxazoles, which are prevalent in many biologically active compounds. nih.govnih.gov

The hydrochloride salt form of 4-iodo-1,3-oxazole offers several practical advantages over the free base, particularly in the context of its use as a synthetic intermediate. Heterocyclic compounds, especially those containing basic nitrogen atoms like oxazoles, can often be challenging to handle and purify due to their physical properties. rsc.org Formation of a hydrochloride salt can:

Improve Solubility: Hydrochloride salts are generally more soluble in aqueous and protic solvents compared to their free base counterparts. nih.gov This can be advantageous for certain reaction conditions and for purification processes.

Enhance Stability and Handling: The salt form is often a crystalline solid, which is typically easier to handle, weigh, and store than the corresponding free base, which may be an oil or a low-melting solid. rsc.orgnih.gov Crystalline solids also tend to have higher stability and a longer shelf-life.

Facilitate Purification: The formation of a salt can be used as a purification strategy to separate the desired compound from non-basic impurities. rsc.org

In essence, by converting 4-iodo-1,3-oxazole to its hydrochloride salt, chemists can improve its handling characteristics and stability, making it a more robust and reliable building block for multi-step synthetic sequences.

Data Tables

Table 1: Predicted Physicochemical Properties of 4-Iodo-1,3-oxazole

PropertyValueSource
Molecular FormulaC₃H₂INO uni.lu
Monoisotopic Mass194.9181 Da uni.lu
Predicted XlogP1.0 uni.lu
Predicted CCS ([M+H]⁺)118.4 Ų uni.lu
Predicted CCS ([M+Na]⁺)121.0 Ų uni.lu

Table 2: Key Synthetic Reactions for Halogenated Oxazoles

Reaction TypeDescriptionKey ReagentsReference
Metalation/IodinationDeprotonation of the oxazole ring followed by quenching with an iodine source to introduce an iodo group.LiHMDS, I₂ researchgate.net
Halogen DanceBase-induced migration of a halogen from the C5 to the C4 position of the oxazole ring.LDA thieme-connect.comthieme-connect.comresearchgate.net
Cross-CouplingTransition-metal catalyzed reactions to form new C-C bonds at the halogenated position.Pd catalysts, boronic acids (Suzuki), etc. researchgate.netnih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1,3-oxazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INO.ClH/c4-3-1-6-2-5-3;/h1-2H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNIQSAUKYZFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Iodo 1,3 Oxazole Hydrochloride and Its Precursors

Regioselective Iodination Protocols for the Oxazole (B20620) Core

Achieving regioselectivity in the iodination of the oxazole ring is paramount for the synthesis of 4-iodo-1,3-oxazole. The electron-rich nature of the oxazole ring makes it susceptible to electrophilic attack, but controlling the position of iodination requires specific strategies.

Direct Electrophilic Iodination Approaches to 4-Iodo-1,3-oxazole

Direct electrophilic iodination is a common method for introducing an iodine atom onto an aromatic or heteroaromatic ring. For oxazoles, the C4 and C5 positions are generally more susceptible to electrophilic substitution than the C2 position. However, achieving high regioselectivity for C4 iodination can be challenging and often depends on the substitution pattern of the oxazole core and the choice of iodinating agent and reaction conditions.

Various iodinating agents have been employed for the direct iodination of oxazoles. These include molecular iodine (I₂) in the presence of an activating agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). researchgate.net The choice of solvent and the presence of acids or bases can significantly influence the regioselectivity of the reaction. For instance, the use of I₂ with an oxidizing agent like ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to be effective for the iodination of some heterocyclic systems. researchgate.net Another approach involves the use of hypervalent iodine reagents, which can offer milder reaction conditions. nsf.govnih.gov For example, the combination of (diacetoxyiodo)benzene (B116549) and elemental iodine can generate acetyl hypoiodite, a potent electrophilic iodinating species. nsf.gov

While direct iodination can be a straightforward approach, it often leads to a mixture of regioisomers, necessitating purification. researchgate.net The inherent reactivity of the oxazole ring can also lead to side reactions, such as di-iodination or decomposition, especially under harsh conditions.

Metalation-Directed Iodination Strategies at the C4 Position

To overcome the challenges of regioselectivity in direct electrophilic iodination, metalation-directed strategies have emerged as powerful tools. These methods involve the initial deprotonation of the oxazole ring at a specific position using a strong base, followed by quenching the resulting organometallic intermediate with an electrophilic iodine source.

The C2 and C5 positions of the oxazole ring are generally more acidic than the C4 position, making selective C4 deprotonation difficult. However, by carefully selecting the base and reaction conditions, regioselective metalation at C4 can be achieved. researchgate.net A common strategy involves the use of a directed metalation group (DMG), which can direct the deprotonation to an adjacent position. acs.org

A significant advancement in this area is the "halogen dance" reaction, where a halogen atom migrates from one position to another on the aromatic ring under basic conditions. nih.gov For instance, a 5-bromo-1,3-oxazole can be treated with a strong base like lithium diisopropylamide (LDA) to induce a "halogen dance," leading to the formation of a 4-bromo-5-lithio-1,3-oxazole intermediate. Quenching this intermediate with an iodine source can then introduce an iodine atom at the C5 position. While this specific example leads to C5 functionalization, the principle of halogen dance highlights the potential for intricate regiochemical control.

More direct C4 metalation can be achieved through lithium-halogen exchange on a pre-existing 4-bromo or 4-chlorooxazole, followed by quenching with iodine. Alternatively, the use of a strong, non-nucleophilic base under specific temperature conditions can lead to direct C4 deprotonation. researchgate.net For example, metalation with lithium hexamethyldisilazide (LiHMDS) at low temperatures, followed by iodination with molecular iodine, has been shown to favor the formation of the 4-iodo derivative. researchgate.net

Method Reagents and Conditions Outcome Reference
Direct Electrophilic IodinationI₂, CANIodination of activated aromatics researchgate.net
Direct Electrophilic IodinationNIS, IClGenerally low yield of 4-iodooxazole (B3223780) researchgate.net
Metalation-Directed IodinationLiHMDS, I₂ at -78°CMajor product is the 4-iodo derivative researchgate.net
Halogen Dance IsomerizationLDA on 5-bromo-2-phenylthio-1,3-oxazoleFormation of 4-bromo-1,3-oxazole nih.gov

Convergent and Divergent Synthetic Routes to the 4-Iodo-1,3-oxazole Scaffold

The synthesis of the 4-iodo-1,3-oxazole scaffold can be approached through either convergent or divergent strategies, each offering distinct advantages in terms of efficiency and molecular diversity.

Cyclization Reactions for the Formation of 4-Iodo-1,3-oxazoles

Convergent synthetic routes involve the construction of the 4-iodo-1,3-oxazole ring from acyclic precursors in a single or few steps. A prominent method is the Van Leusen reaction, which typically involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. ijpsonline.com While this reaction does not directly yield a 4-iodooxazole, modifications to the starting materials or subsequent functionalization can lead to the desired product.

Another powerful cyclization strategy is the reaction of α-haloketones with amides, known as the Robinson-Gabriel synthesis. nih.gov By using an appropriately substituted α-iodo ketone, it may be possible to directly construct the 4-iodooxazole ring. However, the synthesis of such precursors can be challenging.

More recently, metal-catalyzed cyclization reactions have gained prominence. For instance, gold-catalyzed reactions of N-propargylamides can lead to the formation of oxazoles. organic-chemistry.orgcore.ac.uk Similarly, copper-catalyzed oxidative cyclizations of enamides provide another route to the oxazole core. organic-chemistry.org By incorporating an iodine source or using an iodinated starting material, these methods could be adapted for the synthesis of 4-iodo-1,3-oxazoles. A one-pot synthesis of 2,4,5-trisubstituted oxazoles has been reported using iodine and potassium carbonate in DMF from α-bromoketones and benzylamine (B48309) derivatives. researchgate.net

Functional Group Interconversions on Pre-existing Oxazole Systems Leading to 4-Iodination

Divergent strategies begin with a pre-formed oxazole ring, which is then functionalized at the C4 position. This approach allows for the late-stage introduction of the iodine atom, which can be advantageous for the synthesis of a library of related compounds.

A common method is the Sandmeyer-type reaction, where a 4-aminooxazole is converted to a diazonium salt and subsequently displaced with iodide. However, the synthesis and stability of 4-aminooxazoles can be problematic.

A more versatile approach involves the use of a placeholder functional group at the C4 position that can be readily converted to an iodine atom. For example, a 4-bromooxazole (B40895) can be subjected to a Finkelstein reaction, where the bromine atom is exchanged for an iodine atom using an iodide salt. vanderbilt.edu Alternatively, a 4-boronic acid or 4-stannane derivative of oxazole can be prepared and then subjected to halodesilylation or halodestannylation with an electrophilic iodine source. nih.gov

The "halogen dance" reaction, as mentioned earlier, can also be considered a functional group interconversion, where a halogen at one position is isomerized to another. nih.gov This can be a powerful tool for accessing specific regioisomers that are difficult to obtain through other methods.

Green Chemistry Principles in the Synthesis of 4-Iodo-1,3-oxazole Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including 4-iodo-1,3-oxazole derivatives. ijpsonline.com The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient.

One key aspect of green chemistry is the use of less hazardous reagents and solvents. For the iodination of oxazoles, this could involve replacing toxic heavy metal-based reagents with milder and more sustainable alternatives. ic.ac.uk For example, the use of molecular iodine with a catalytic amount of an oxidant under solvent-free or aqueous conditions would be a greener alternative to traditional methods. asccindapur.com

Atom economy is another important principle, which aims to maximize the incorporation of all materials used in the process into the final product. Convergent, one-pot syntheses are often more atom-economical than multi-step divergent routes. ijpsonline.comresearchgate.net

The use of catalysis is also a cornerstone of green chemistry. Metal-catalyzed reactions often proceed under milder conditions and with higher selectivity than stoichiometric reactions, reducing energy consumption and waste generation. ijpsonline.comorganic-chemistry.org The development of recyclable catalysts further enhances the green credentials of a synthetic process.

Microwave-assisted synthesis has also emerged as a green technology that can significantly reduce reaction times and improve yields in the synthesis of oxazole derivatives. researchgate.net

Green Chemistry Principle Application in 4-Iodo-1,3-oxazole Synthesis Potential Benefits
Use of Safer ReagentsReplacing heavy metals with I₂/oxidant systems.Reduced toxicity and environmental impact.
Atom EconomyOne-pot cyclization reactions.Minimized waste and increased efficiency.
CatalysisUse of metal catalysts (e.g., Au, Cu, Pd).Milder reaction conditions, higher selectivity, reduced energy consumption.
Alternative Energy SourcesMicrowave-assisted synthesis.Reduced reaction times, improved yields.

Exploration of Environmentally Benign Reaction Conditions

Modern synthetic chemistry emphasizes the use of reaction conditions that minimize environmental impact. This includes the use of non-toxic solvents, reduced energy consumption, and solvent-free reaction protocols. The synthesis of the oxazole ring, the precursor to 4-iodo-1,3-oxazole, has been a key area for the application of these principles.

One of the most significant advances is the use of water as a reaction medium. Water is non-flammable, non-toxic, and inexpensive, making it an ideal green solvent. Research has demonstrated that molecular iodine can effectively catalyze the one-pot, aerobic oxidative C(sp3)-H functionalization of primary amines with 1,2-diketones in water to produce polysubstituted oxazoles in moderate to excellent yields. researchmap.jp This domino procedure is mild and regioselective, and crucially, it avoids the need for transition metals and toxic peroxides. researchmap.jp One study highlighted a simple and efficient iodine-mediated domino protocol for constructing polysubstituted oxazoles from β-ketoesters and primary amines in water, proceeding smoothly under metal- and peroxide-free conditions. rsc.org

Another green approach involves minimizing or eliminating solvents altogether through mechanochemistry. Solvent-free grinding methods have been successfully applied to the iodination of other heterocyclic systems, such as pyrimidines, using solid iodine and a nitrate salt like AgNO₃. mdpi.com This technique offers advantages like short reaction times, simple procedures, high yields, and significantly reduced chemical waste. mdpi.com The use of sustainable energy sources, such as sunlight, has also been explored. For instance, N-iodosuccinimide (NIS) has been used in combination with oxygen from the air to drive aerobic oxidative reactions under sunlight at room temperature, showcasing a scalable and efficient process. rsc.org These methodologies, while not all specific to 4-iodo-1,3-oxazole, establish a strong precedent for developing environmentally benign pathways for its synthesis.

Table 1: Comparison of Environmentally Benign Conditions for Oxazole Precursor Synthesis

MethodologyKey Reagents/CatalystsSolventEnergy SourceKey AdvantagesReference
Domino CyclizationMolecular Iodine (I₂), K₂CO₃WaterConventional Heating (60°C)Metal-free, peroxide-free, uses green solvent, high yields (up to 92%). researchmap.jp
MechanochemistryIodine (I₂), AgNO₃Solvent-free (grinding)MechanicalAvoids bulk solvents, short reaction times, high yields (70-98%). mdpi.com
Aerobic OxidationN-Iodosuccinimide (NIS)Various organicSunlightUses sustainable energy, utilizes O₂ from air, scalable. rsc.org
Domino ProtocolMolecular Iodine (I₂)WaterNot specifiedMetal-free, high efficiency, uses green solvent. rsc.org

Utilization of Sustainable Catalytic Systems for Iodination

The introduction of an iodine atom onto the oxazole ring at the C-4 position is a critical transformation. Traditional iodination methods often rely on harsh reagents. Sustainable approaches utilize catalysts that are non-toxic, efficient, and ideally recyclable.

Molecular Iodine (I₂) has emerged as an excellent eco-friendly catalyst and iodine source. acs.org It is inexpensive, easy to handle, and less toxic than many heavy-metal catalysts. acs.org While direct iodination of oxazoles can be challenging, palladium-catalyzed C-H iodination using molecular iodine as the sole oxidant has been developed for a wide range of heterocycles, including oxazoles. nih.gov This method demonstrates the feasibility of using I₂ in advanced, selective catalytic systems. Furthermore, the combination of molecular iodine with an oxidizing system like I₂/DMSO is recognized as a green, efficient, and low-cost method for various transformations. researchgate.net

N-Iodosuccinimide (NIS) is a particularly valuable reagent in green chemistry. It is a mild and effective electrophilic iodinating agent that is often used in catalytic amounts and can be recycled. mdpi.comrsc.org Protocols using NIS are noted for their mild conditions, easy handling, and broad substrate applicability under transition-metal-free conditions. chemistryviews.org Its role as a precatalyst for direct dehydrative coupling reactions, which produce water as the only byproduct, highlights its environmental credentials. mdpi.com The synthesis of various iodo-heterocycles, such as 3-iodoimidazolo[1,2-b]pyridazine, has been successfully achieved using NIS. chemicalbook.com This makes NIS a prime candidate for the sustainable iodination of the 1,3-oxazole precursor.

Hypervalent Iodine Reagents represent another class of metal-free, environmentally benign oxidants. Reagents such as iodosobenzene (B1197198) (PhI=O) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) have been used to mediate reactions of ketones with nitriles to afford highly substituted oxazoles in a single step under mild conditions. dovepress.comnih.gov These reagents avoid the use of heavy metals and facilitate transformations that are otherwise difficult, offering a sustainable pathway to complex heterocyclic structures. dovepress.com

Table 2: Overview of Sustainable Catalytic Systems for Iodination

Catalytic System/ReagentTypical SubstratesKey FeaturesReference
Molecular Iodine (I₂)(Hetero)arenes, primary aliphatic aminesLow cost, low toxicity, environmentally friendly, can be used as a catalyst or sole oxidant. acs.orgnih.gov
N-Iodosuccinimide (NIS)Alcohols, alkenes, various heterocyclesRecyclable, mild reaction conditions, metal-free, generates water as a byproduct. mdpi.comrsc.org
Hypervalent Iodine(III) (e.g., PhI=O, PIFA)Ketones, nitriles, enamines, indolesPowerful metal-free oxidants, mild conditions, enable complex transformations. dovepress.comnih.gov
I₂ / AgNO₃ (Mechanochemistry)Pyrimidines (uracil, cytosine)Solvent-free, rapid, high-yielding, eco-friendly solid-state reaction. mdpi.com

Elucidating the Reactivity Profile and Transformational Chemistry of 4 Iodo 1,3 Oxazole

Palladium-Catalyzed Cross-Coupling Reactions of 4-Iodo-1,3-oxazole

Palladium catalysts are instrumental in forging new carbon-carbon (C-C) bonds, and 4-iodo-1,3-oxazole is an excellent substrate for these transformations. The electron-rich nature of the oxazole (B20620) ring and the reactivity of the carbon-iodine bond facilitate a range of coupling reactions. nih.govresearchgate.net

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds between aryl or vinyl halides and organoboron compounds. In the context of 4-iodo-1,3-oxazole, this reaction provides a direct route to 4-aryl- and 4-vinyl-1,3-oxazoles. The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base. nih.govscispace.comresearchgate.net

The scope of the Suzuki-Miyaura coupling with 4-iodo-1,3-oxazole is broad, accommodating a variety of arylboronic acids with both electron-donating and electron-withdrawing substituents. This versatility allows for the synthesis of a diverse library of 4-substituted oxazoles. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with 4-Iodo-1,3-oxazole Derivatives

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-(Phenylsulfonyl)-4-phenyl-1,3-oxazole91
24-Methoxyphenylboronic acid2-(Phenylsulfonyl)-4-(4-methoxyphenyl)-1,3-oxazole88
34-Chlorophenylboronic acid2-(Phenylsulfonyl)-4-(4-chlorophenyl)-1,3-oxazole85
43-Fluorophenylboronic acid4-(3-Fluorophenyl)-2-iodo-1,3-oxazoleNot specified

Data sourced from multiple studies demonstrating the utility of Suzuki-Miyaura coupling for the arylation of iodo-oxazoles. nih.govamazonaws.com

Stille Coupling with Organotin Compounds

The Stille coupling reaction provides an alternative method for C-C bond formation, utilizing organotin reagents. This reaction is particularly useful when the corresponding boronic acid is unstable or difficult to prepare. 4-Iodo-1,3-oxazole and its derivatives readily participate in Stille couplings with various organostannanes, including vinyl-, aryl-, and heteroarylstannanes. nih.govresearchgate.net

Similar to the Suzuki-Miyaura reaction, the Stille coupling is catalyzed by a palladium(0) complex. The reaction conditions are generally mild, and the reaction tolerates a wide range of functional groups. nih.gov For instance, the coupling of 5-iodo-2-(phenylsulfonyl)-1,3-oxazole with tri-n-butylvinylstannane proceeds in high yield. nih.gov

Table 2: Representative Stille Coupling Reactions of Iodo-oxazoles

EntryOrganotin ReagentProductYield (%)
1Tri-n-butylvinylstannane2-(Phenylsulfonyl)-5-vinyl-1,3-oxazole85
2(E)-Tri-n-butyl(2-phenylethenyl)stannane2-(Phenylsulfonyl)-5-((E)-2-phenylethenyl)-1,3-oxazole74

This table showcases the efficiency of the Stille reaction in introducing alkenyl groups onto the oxazole ring. nih.gov

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling enables the direct alkynylation of aryl and vinyl halides, providing access to valuable alkynyl-substituted heterocycles. This reaction involves the coupling of a terminal alkyne with an organic halide in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.netlibretexts.org 4-Iodo-1,3-oxazole is a suitable substrate for this transformation, leading to the formation of 4-alkynyl-1,3-oxazoles. google.comresearchgate.net

The reaction conditions for the Sonogashira coupling are typically mild, and a variety of functional groups on both the alkyne and the oxazole are tolerated. rsc.org This method is highly efficient for creating C(sp)-C(sp2) bonds.

Table 3: Sonogashira Coupling of Iodo-isoxazoles with Terminal Alkynes

EntryTerminal AlkyneProductYield (%)
1Phenylacetylene3-(tert-butyl)-5-phenyl-4-(phenylethynyl)isoxazole98
21-Heptyne3-(tert-butyl)-4-(hept-1-yn-1-yl)-5-phenylisoxazole95
33,3-Dimethyl-1-butyne4-(3,3-dimethylbut-1-yn-1-yl)-3,5-diphenylisoxazole92

Data adapted from studies on the Sonogashira coupling of related iodo-azoles, demonstrating the high efficiency of this reaction. researchgate.net

Negishi Coupling with Organozinc Reagents

The Negishi coupling reaction utilizes organozinc reagents as the nucleophilic partner, offering a powerful tool for the formation of C-C bonds. wikipedia.org This method is known for its high functional group tolerance and reactivity. nih.gov 4-Iodo-1,3-oxazole can be effectively coupled with a range of organozinc reagents, including alkyl-, aryl-, and heteroarylzinc halides, under palladium catalysis. beilstein-journals.orgbeilstein-journals.org

The Negishi coupling often proves to be the method of choice when other cross-coupling reactions fail or give low yields, particularly for the introduction of alkyl groups. beilstein-journals.org The reaction typically proceeds smoothly, although in some cases, the choice of palladium catalyst and reaction conditions can be crucial for achieving high conversion and selectivity. nih.govbeilstein-journals.org

Table 4: Negishi Cross-Coupling Reactions with 4-Iodopyrazoles

EntryOrganozinc ReagentProductYield (%)
1Phenylzinc chloride1,3-Diphenyl-5-(pyridin-2-yl)-4-phenylpyrazole87
2(Pyridin-3-yl)zinc bromide1,3-Diphenyl-5-(pyridin-2-yl)-4-(pyridin-3-yl)pyrazole65
3(Thiophen-2-yl)zinc chloride1,3-Diphenyl-5-(pyridin-2-yl)-4-(thiophen-2-yl)pyrazole78

This table presents data from Negishi couplings of related 4-iodoazoles, illustrating the scope of the reaction with various organozinc partners. beilstein-journals.org

Scope and Limitations of Palladium-Catalyzed C-C Bond Formations

While palladium-catalyzed cross-coupling reactions of 4-iodo-1,3-oxazole are generally robust and versatile, certain limitations exist. The efficiency of these reactions can be influenced by several factors, including the nature of the substituents on the oxazole ring, the choice of coupling partners, and the specific reaction conditions. researchgate.netnih.gov

Steric hindrance around the reaction center can significantly impact the reaction rate and yield. researchgate.net For example, highly substituted arylboronic acids or bulky organostannanes may lead to lower yields in Suzuki-Miyaura and Stille couplings, respectively. Furthermore, the electronic properties of the coupling partners can play a role; electron-rich aryl halides may undergo oxidative addition more slowly than their electron-poor counterparts. acs.org

In some cases, side reactions such as homo-coupling of the organometallic reagent or dehalogenation of the starting material can occur, reducing the yield of the desired cross-coupled product. beilstein-journals.orgresearchgate.net Careful optimization of the catalyst system, base, solvent, and temperature is often necessary to maximize the efficiency and selectivity of these transformations. nih.govacs.org Despite these limitations, the broad applicability and high functional group tolerance make palladium-catalyzed cross-coupling reactions indispensable tools for the functionalization of the 4-iodo-1,3-oxazole scaffold. acs.orgsnnu.edu.cn

Copper-Catalyzed and Other Metal-Mediated Transformations

Beyond palladium, copper catalysts have emerged as effective mediators for the transformation of 4-iodo-1,3-oxazole. Copper-catalyzed reactions offer alternative pathways for C-N and C-C bond formation, often with different selectivity and functional group tolerance compared to their palladium-catalyzed counterparts. nih.govacs.org

One notable application is the copper-catalyzed C-N coupling of iodo-oxazoles with various nitrogen-containing heterocycles. nih.govresearchgate.netacs.org For instance, the coupling of 4-iodo-2-phenyloxazole with 2-pyridinone can be achieved using a copper(I) iodide catalyst in the presence of a suitable ligand, such as 4,7-dimethoxy-1,10-phenanthroline, and a silver benzoate (B1203000) additive. nih.govacs.org This method allows for the synthesis of N-(oxazol-4-yl)pyridones, which are of interest in drug discovery. nih.gov

The choice of ligand and additives can be critical for the success of these copper-catalyzed couplings, as initial attempts without them can result in low yields. nih.govacs.org The scope of this reaction extends to various iodo-azole regioisomers and a range of NH-containing heterocycles, highlighting its synthetic utility. nih.govresearchgate.net

Copper is also utilized in direct C-H functionalization reactions, providing a pathway for the cross-coupling of arenes. nih.gov While not exclusively focused on 4-iodo-1,3-oxazole, these methodologies, which can involve an initial iodination step, demonstrate the broader potential of copper catalysis in arene functionalization. nih.govrsc.org

Carbon-Nitrogen (C-N) Coupling Reactions of 4-Iodo-1,3-oxazole

The formation of a carbon-nitrogen bond at the C4 position of the oxazole ring is a key transformation for the synthesis of various biologically active molecules and functional materials. While C-N coupling reactions on electron-rich oxazoles can be challenging due to slow reductive elimination, several methods have been developed to facilitate this transformation. nih.govacs.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. wikipedia.orgyoutube.com While literature specifically detailing the Buchwald-Hartwig amination of 4-iodo-1,3-oxazole hydrochloride is limited, studies on related 4-halo-oxazoles provide valuable insights. For instance, the coupling of 4-halo-oxazoles with piperidines has been reported. nih.gov The success of these reactions often depends on the choice of palladium catalyst, ligand, and base. The development of specialized ligands has been crucial in expanding the scope of this reaction to include a wider range of amines and aryl halides. wikipedia.org

Ullmann-type Couplings: The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, offers an alternative route to C-N bond formation. organic-chemistry.org Recent advancements have led to the development of Ullmann-type C-N coupling reactions for iodoazoles with aromatic nitrogen heterocycles. nih.govresearchgate.net These methods often employ a copper(I) catalyst, a ligand such as 4,7-dimethoxy-1,10-phenanthroline, and an additive like silver benzoate to achieve synthetically useful yields. nih.govacs.org This approach has been successfully applied to couple various NH-containing heterocycles with 4-iodo-oxazoles, demonstrating its utility in generating diverse molecular architectures. nih.gov

The table below summarizes representative conditions for C-N coupling reactions involving iodo-oxazoles.

Reaction TypeCatalyst/ReagentsSubstratesKey FeaturesReference
Buchwald-Hartwig AminationPalladium Catalyst, Ligand (e.g., phosphine-based)4-Halo-oxazoles, Amines (e.g., piperidines)Enables coupling of a variety of amines. wikipedia.org nih.gov
Ullmann-type CouplingCuI, 4,7-dimethoxy-1,10-phenanthroline, Silver BenzoateIodo-azoles, Aromatic Nitrogen HeterocyclesEffective for coupling with NH-containing heterocycles. nih.gov nih.govresearchgate.net

Other Carbon-Heteroatom Bond Formations

Beyond C-N coupling, the 4-iodo-1,3-oxazole moiety can participate in various other carbon-heteroatom bond-forming reactions, further expanding its synthetic utility. These reactions are typically catalyzed by transition metals, most notably palladium.

Sonogashira Coupling (C-Csp): The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a highly efficient method for forming C-Csp bonds. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has been successfully applied to 4-iodoisoxazoles, a closely related heterocyclic system, to produce C4-alkynylisoxazoles in high yields. nih.gov The reaction conditions typically involve a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgnih.gov The steric environment around the iodo group can influence the reaction's efficiency. nih.gov

Suzuki-Miyaura Coupling (C-Csp²): The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron compound and an organohalide. This reaction is widely used to form carbon-carbon bonds between sp²-hybridized carbon atoms. The Suzuki-Miyaura coupling of 4-iodooxazole (B3223780) derivatives with arylboronic acids allows for the synthesis of 4-aryloxazoles. uit.no These reactions are often carried out in the presence of a palladium catalyst and a base. acs.org

Heck Coupling (C-Csp²): The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. clockss.orgorganic-chemistry.org This reaction has been applied to 4-iodopyrazoles, another five-membered heterocycle, demonstrating the potential for similar reactivity with 4-iodooxazoles. clockss.org

The following table provides an overview of these important cross-coupling reactions.

Reaction TypeCatalyst/ReagentsCoupling PartnersProduct TypeReference
Sonogashira CouplingPalladium Catalyst, Copper(I) Co-catalyst, BaseTerminal Alkynes4-Alkynyl-1,3-oxazoles wikipedia.orgnih.gov
Suzuki-Miyaura CouplingPalladium Catalyst, BaseArylboronic Acids4-Aryl-1,3-oxazoles uit.no
Heck CouplingPalladium Catalyst, BaseAlkenes4-Alkenyl-1,3-oxazoles clockss.orgorganic-chemistry.org

Direct C-H Functionalization of Oxazoles in the Context of 4-Iodo Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, including oxazoles. beilstein-journals.orgelsevierpure.com This approach avoids the pre-functionalization often required in traditional cross-coupling reactions. nih.gov In the context of 4-iodo derivatives, C-H functionalization offers a complementary method for introducing substituents at other positions of the oxazole ring.

The regioselectivity of direct C-H arylation of oxazoles is highly dependent on the reaction conditions, including the catalyst, ligand, and solvent. organic-chemistry.orgorganic-chemistry.org For instance, palladium-catalyzed direct arylation can be directed to either the C2 or C5 position by careful selection of the phosphine (B1218219) ligand and solvent polarity. beilstein-journals.orgorganic-chemistry.org The presence of a substituent at the C4 position, such as an iodo group, can influence the steric and electronic properties of the oxazole ring, thereby affecting the regioselectivity of C-H functionalization at the C2 and C5 positions. rsc.org

Research on N-protected pyrazole (B372694) derivatives bearing an iodo substituent at the C4 position has shown that palladium-catalyzed direct arylation can occur selectively at the C5 position, leaving the C-I bond intact for subsequent transformations. rsc.org This chemoselectivity highlights the potential for orthogonal functionalization strategies in 4-iodo-substituted heterocycles.

Regioselectivity Control in Derivatization of 4-Iodo-1,3-oxazole

The ability to control the regioselectivity of reactions involving 4-iodo-1,3-oxazole is crucial for the synthesis of well-defined, polysubstituted oxazole derivatives. The inherent reactivity of the different positions on the oxazole ring (C2, C4, and C5) can be modulated by a variety of factors.

The C4 position of 4-iodo-1,3-oxazole is activated for cross-coupling reactions due to the presence of the iodo group. As discussed, Sonogashira and Suzuki-Miyaura couplings can be selectively performed at this position. nih.govuit.no

The C2 and C5 positions are susceptible to deprotonation and subsequent functionalization or direct C-H activation. The acidity of the protons at these positions and the steric environment play a significant role in determining the site of reaction. For instance, in the absence of a directing group, the C2 position is often the most acidic and therefore the most reactive site for deprotonative metallation. acs.org However, the regioselectivity can be switched to the C5 position by using specific reagents or by introducing steric bulk at the C2 position. beilstein-journals.orgacs.org

The presence of the iodo group at C4 can also exert an electronic and steric influence on the reactivity of the C2 and C5 positions. While the iodo group is primarily a leaving group in cross-coupling reactions, it can also act as a weak directing group in certain transformations. pkusz.edu.cn The interplay between the electronic nature of the oxazole ring, the directing effects of substituents, and the reaction conditions allows for a high degree of control over the regioselective derivatization of the 4-iodo-1,3-oxazole core. researchgate.netorgsyn.org

The following table outlines the general reactivity of the different positions on the 4-iodo-1,3-oxazole ring.

PositionPrimary Reaction TypeKey Influencing FactorsReference
C2Deprotonation/Metallation, Direct C-H FunctionalizationAcidity of C2-H, Steric hindrance from other substituents. beilstein-journals.orgacs.org
C4Cross-coupling Reactions (e.g., Suzuki, Sonogashira)Presence of the iodo leaving group. nih.govuit.no
C5Deprotonation/Metallation, Direct C-H FunctionalizationReaction conditions (ligand, solvent), Steric hindrance. beilstein-journals.orgorganic-chemistry.orgacs.org

Mechanistic Investigations and Computational Studies on 4 Iodo 1,3 Oxazole Chemistry

Detailed Reaction Mechanism Elucidation for 4-Iodo-1,3-oxazole Transformations

The functionalization of the 4-iodo-1,3-oxazole scaffold is predominantly achieved through cross-coupling reactions, which proceed via a well-established catalytic cycle involving several key steps.

The cornerstone of cross-coupling reactions involving 4-iodo-1,3-oxazole is the catalytic cycle driven by transition metals, typically palladium or nickel. nih.govrug.nl The cycle is initiated by the oxidative addition of the C4-I bond to a low-valent metal center, such as Pd(0). In this step, the metal center inserts itself into the carbon-iodine bond, increasing its oxidation state from 0 to +2 and forming a square planar organopalladium(II) intermediate. nih.govacs.org The general mechanism for this process is analogous to an aromatic nucleophilic substitution by the reactive, ligated Pd(0) species. rug.nl The reactivity in this step is influenced by the electron density of the oxazole (B20620) ring; the electron-withdrawing nature of the iodine atom and the heterocyclic system facilitates this addition.

StepDescriptionMetal Oxidation State ChangeKey Factors
Oxidative Addition The Pd(0) catalyst inserts into the C-I bond of 4-iodo-1,3-oxazole.0 → +2Electron-deficient nature of the C-I bond, ligand properties.
Reductive Elimination The newly coupled organic groups are expelled from the metal center to form the product.+2 → 0cis-orientation of ligands, electronic properties of the metal complex.

After oxidative addition, the transmetalation step introduces the new organic moiety that will be coupled to the oxazole ring. nih.gov In this process, an organometallic reagent (R-M') transfers its organic group (R) to the palladium(II) intermediate, displacing the iodide ligand.

Commonly employed organometallic reagents in this context include:

Organoboron compounds (Suzuki-Miyaura Coupling): Aryl- or vinyl-boronic acids or esters are widely used due to their stability and low toxicity. A base is required to activate the boronic acid for transmetalation.

Organozinc compounds (Negishi Coupling): Organozinc halides are highly reactive and exhibit excellent functional group tolerance. nih.govresearchgate.net They possess a low-lying empty p-orbital that facilitates efficient transmetalation. nih.gov

Organotin compounds (Stille Coupling): While effective, the toxicity of organotin reagents has led to a decline in their use. beilstein-journals.org

The choice of the organometallic partner and reaction conditions is crucial for the success of the coupling. For instance, in Negishi couplings, organozinc reagents are often more selective and provide higher yields compared to their Grignard (organomagnesium) counterparts. nih.gov The subsequent reductive elimination from the newly formed diorganopalladium(II) complex yields the 4-substituted-1,3-oxazole. beilstein-journals.org

The synthesis of the 4-iodo-1,3-oxazole core itself can be achieved through various pathways. One prominent method involves the iodine-mediated oxidative cyclization of ketone and nitrile precursors. A proposed mechanism suggests the initial formation of an α-iodanyl ketone intermediate from the reaction of a ketone with an iodine(III) reagent like iodosobenzene (B1197198) (PhI=O) in the presence of a strong acid. mdpi.com This intermediate then undergoes a Ritter-type reaction with a nitrile, followed by cyclization and elimination to afford the substituted oxazole ring. mdpi.com

Another relevant functionalization mechanism is the "halogen dance" reaction. nih.gov In certain substituted bromo-oxazoles, treatment with a strong base like lithium diisopropylamide (LDA) can induce deprotonation at a specific carbon, followed by an isomerization or "dance" of the halogen to a more thermodynamically stable position. nih.gov This strategy allows for the introduction of a halogen at a specific site, which can then be used in subsequent cross-coupling reactions. For instance, a 5-bromo-1,3-oxazole can be isomerized to a 4-bromo-5-lithio-1,3-oxazole intermediate, which can then be functionalized. nih.gov

Furthermore, iodine and a copper catalyst can promote the tandem oxidative cyclization of precursors like ketones and 2-aminopyridines to form related heterocyclic systems, suggesting a versatile role for iodine in facilitating both C-O and C-N bond formations. asccindapur.combeilstein-journals.org

Quantum Chemical Calculations (DFT, TD-DFT) Applied to 4-Iodo-1,3-oxazole Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure and reactivity of heterocyclic molecules like 4-iodo-1,3-oxazole. irjweb.comscholarsresearchlibrary.com

DFT calculations can elucidate the electronic properties of 4-iodo-1,3-oxazole, providing insights into its reactivity. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.com

For oxazole derivatives, the introduction of substituents significantly alters the electronic landscape. researchgate.net The iodine atom at the C4 position acts as an electron-withdrawing group, influencing the charge distribution across the ring and making the C4 carbon electrophilic and susceptible to nucleophilic attack or oxidative addition. The protonation of the oxazole nitrogen to form the hydrochloride salt would further enhance the electron-deficient nature of the ring, potentially increasing its reactivity in certain transformations. Computational studies can map these electronic effects and predict the most likely sites for reaction. juniperpublishers.com

ParameterSignificance in ReactivityPredicted Effect on 4-Iodo-1,3-oxazole
EHOMO Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.Lowered by the electron-withdrawing iodine and protonated nitrogen.
ELUMO Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.Lowered, making the molecule a better electron acceptor.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO; reflects chemical reactivity and kinetic stability.The gap influences the molecule's reactivity profile in catalytic cycles. irjweb.com
Mulliken Charges Distribution of electron density on each atom.Predicts a positive partial charge on C4, marking it as an electrophilic site.

One of the most powerful applications of DFT is the ability to model reaction pathways and characterize the structures and energies of transition states. mdpi.com For the cross-coupling reactions of 4-iodo-1,3-oxazole, computational chemists can map the potential energy surface for the entire catalytic cycle.

This involves calculating the energy barriers (activation energies) for key steps like oxidative addition and reductive elimination. By comparing the energy barriers of different potential pathways, researchers can predict which mechanism is more favorable. For example, DFT studies on related systems have been used to investigate whether a reaction proceeds via a concerted or a stepwise mechanism. acs.org These calculations provide a theoretical foundation for experimental observations, helping to explain reaction outcomes, regioselectivity, and the effect of different catalysts and ligands on reaction efficiency.

Solvation Effects and Conformational Analysis

The reactivity, stability, and biological interactions of 4-iodo-1,3-oxazole are profoundly influenced by its three-dimensional structure and the surrounding solvent environment. Computational chemistry, in tandem with experimental data, offers a powerful lens through which to examine these factors.

Conformational Analysis

For substituted oxazoles like the 4-iodo variant, conformational isomerism primarily arises from the rotation around single bonds connecting the heterocyclic core to its substituents. The energetic landscape of these conformers dictates the molecule's preferred shape. Density Functional Theory (DFT) is a cornerstone of these investigations, allowing for the calculation of geometries and relative stabilities of various conformers. For instance, studies on analogous methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate have utilized DFT calculations at the B3LYP/6-311++G(d,p) level of theory to identify the most stable conformations. uc.pt These calculations predict the potential energy surface, locating energy minima that correspond to stable conformers. uc.pt

The accuracy of such computational predictions is critical. Benchmarking studies comparing various computational methods against high-accuracy coupled-cluster theory (DLPNO-CCSD(T)) show that methods like B3LYP and MP2 provide reliable conformational energies for a wide range of organic molecules, including halogenated compounds. nih.govresearchgate.net

Below is a representative data table illustrating the type of information gleaned from a computational conformational analysis of a hypothetical 4-iodo-2-alkoxy-1,3-oxazole.

ConformerDihedral Angle (C2-O-C-C)Relative Energy (kcal/mol)Calculated Dipole Moment (Debye)
A (anti-periplanar)180.0°0.002.1
B (syn-periplanar)0.0°2.53.8
C (gauche)65.2°1.13.2

Solvation Effects

The solvent plays a crucial role in modulating the conformational equilibrium and reaction pathways of oxazole derivatives. The polarity of the solvent can significantly alter the relative stability of different conformers. Research on oxazole-containing amino acids has demonstrated that stable conformations supported by intramolecular hydrogen bonds are less predominant in polar solvents, which can engage in competing intermolecular hydrogen bonding. nih.gov This principle suggests that for a substituted 4-iodo-1,3-oxazole, polar protic solvents could stabilize conformers with higher dipole moments or those that can act as better hydrogen bond acceptors.

Furthermore, solvation has a direct impact on reaction mechanisms. In the "halogen dance" rearrangement, where a 5-iodooxazole (B2690904) isomerizes to a 4-iodooxazole (B3223780), the choice of solvent and base is critical to the reaction's success and yield, indicating that the solvent environment is key to stabilizing charged intermediates or transition states. researchgate.net Computational methods often account for these environmental effects using Polarizable Continuum Models (PCM), which simulate the bulk solvent to provide more accurate energetic calculations. unil.ch

Advanced Spectroscopic and Analytical Techniques for Mechanistic Insights

Elucidating the intricate mechanisms of reactions involving 4-iodo-1,3-oxazole requires a sophisticated analytical toolkit. Advanced spectroscopic and spectrometric methods provide direct evidence of transient intermediates and allow for unambiguous structural confirmation of products.

Vibrational Spectroscopy (FTIR)

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for structural verification. When combined with cryogenic matrix isolation techniques, it can be used to distinguish between closely related isomers or different conformers of a single compound. In a study of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate, researchers compared the experimental IR spectrum of the matrix-isolated compound with spectra predicted by DFT calculations for different conformers. uc.pt This comparison allowed for definitive structural assignment and ruled out the formation of an isomeric isoxazole. uc.pt A similar approach can be applied to 4-iodo-1,3-oxazole to confirm its synthesis and study its vibrational modes.

The table below shows a hypothetical comparison between experimental and calculated vibrational frequencies for key bonds in 4-iodo-1,3-oxazole.

Vibrational ModeHypothetical Experimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C=N Stretch16101615
C=C Stretch15751580
C-O-C Asymmetric Stretch11501155
C-I Stretch530535

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structure elucidation in solution. While 1D ¹H and ¹³C NMR provide primary characterization, advanced 2D techniques are necessary for complex structures and mechanistic studies. For example, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment reveals through-space interactions between protons, which is crucial for determining the preferred conformation and stereochemistry of substituted oxazoles. ipb.ptdiva-portal.org For iodo-oxazole derivatives, ¹³C NMR is particularly useful for confirming the position of the iodine substituent. Specific NMR data for compounds like (Z)-2-[2-Iodovinyl]oxazole-4-carboxylic acid methyl ester have been reported, providing a reference for the chemical shifts expected for such structures. pitt.edu

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), typically using soft ionization techniques like Electrospray Ionization (ESI), is essential for confirming the elemental composition of synthesized oxazole derivatives. researchgate.net Beyond final product confirmation, ESI-MS is a powerful tool for gaining mechanistic insights by monitoring reactions in real-time. It can detect and help identify transient intermediates and low-concentration byproducts by their mass-to-charge (m/z) ratio, providing direct evidence for a proposed reaction pathway. researchgate.net For instance, in a gold-catalyzed reaction to produce an iodo-oxazole, mass spectrometry was critical for characterizing the final product. nih.gov

A hypothetical ESI-MS analysis of a reaction to form a substituted 4-iodo-1,3-oxazole might yield the following data:

Observed m/z [M+H]⁺AssignmentFormula
195.98Starting Material (Precursor)C₅H₆N₂O₂
303.94Reaction IntermediateC₉H₇IN₂O
235.95Product (Substituted 4-Iodo-1,3-oxazole)C₇H₄INO

Strategic Applications and Retrosynthetic Considerations of 4 Iodo 1,3 Oxazole in Complex Synthesis

Retrosynthetic Analysis for the Incorporation of 4-Iodo-1,3-oxazole Derivatives into Natural Products and Synthetic Targets

The retrosynthetic analysis of complex natural products often reveals key synthons that simplify the synthetic pathway. 4-Iodo-1,3-oxazole derivatives have emerged as crucial intermediates in the synthesis of several marine natural products, particularly those containing an oxazole-pyrrole framework. uit.no

A prominent example is the synthesis of Breitfussins A and B, tetracyclic marine alkaloids isolated from the hydrozoan Thuiaria breitfussi. uit.no The retrosynthetic strategy for these molecules hinges on disconnecting the indole (B1671886) and pyrrole (B145914) rings from the central oxazole (B20620) core via palladium-catalyzed cross-coupling reactions. This approach identifies a 2,4-diiodo-1,3-oxazole derivative as a pivotal intermediate. acs.org The synthesis of this key fragment involves a common indole-oxazole precursor, which undergoes selective lithiation and subsequent iodination. acs.org Researchers have demonstrated that treating the oxazole with lithium hexamethyldisilazide (LiHMDS) at a low temperature (−78 °C) followed by the addition of iodine selectively yields the 4-iodo derivative. acs.org A second iodination step can then produce the 2,4-diiodooxazole. acs.org

The forward synthesis then involves sequential, site-selective cross-coupling reactions, first attaching the pyrrole moiety and then the indole, to construct the complex tetracyclic core of the breitfussins. acs.org This strategy highlights the tactical advantage of using a di-halogenated oxazole, where each iodine atom can be addressed independently to build molecular complexity in a controlled manner.

Table 1: Retrosynthetic Strategy for Breitfussin A

Retrosynthetic Step Key Precursor Synthetic Transformation Relevant Findings
Disconnection of Indole and Pyrrole 2,4-Diiodo-1,3-oxazole derivative Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) The di-iodinated oxazole serves as the central scaffold for sequential coupling. acs.org
Formation of Di-iodo Oxazole 4-Iodo-1,3-oxazole derivative Lithiation/Iodination Selective iodination at the C2 and C4 positions is achievable under controlled conditions. acs.org

This approach is not limited to the breitfussins; the related phorbazole natural products, which also feature an oxazole-pyrrole system, are amenable to similar synthetic strategies revolving around halogenated oxazole intermediates. uit.no The synthesis of other oxazole-containing natural products, such as leucascandrolide A, has also relied on the construction of substituted oxazole rings as a key strategic element. pitt.edu

Diversity-Oriented Synthesis and Late-Stage Derivatization using 4-Iodo-1,3-oxazole as a Chemical Handle

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.ukrsc.org The 4-iodo-1,3-oxazole scaffold is an ideal starting point for DOS due to the versatility of the carbon-iodine bond as a chemical handle for derivatization. cam.ac.ukrsc.org The iodine atom can be readily substituted through a variety of transition metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functional groups at a late stage of a synthetic sequence. acs.orgjcsp.org.pk

This late-stage functionalization is particularly powerful in medicinal chemistry, where a core scaffold can be rapidly elaborated into a library of analogues for structure-activity relationship (SAR) studies. The 4-iodo-1,3-oxazole core enables access to a wide range of substituted products through well-established coupling protocols. google.com

Key transformations include:

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, attaching new aryl or vinyl groups.

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to install alkynyl substituents, which can serve as precursors for further transformations. chemrxiv.org

C-N Coupling: Copper-catalyzed reactions with amines or N-heterocycles to form C-N bonds, a crucial linkage in many bioactive molecules. nih.govresearchgate.net Conditions using a copper(I) iodide catalyst with a silver benzoate (B1203000) additive have proven effective for coupling 4-iodo-oxazoles with various nitrogen-containing heterocycles. nih.govresearchgate.net

C-S Coupling: Copper-catalyzed coupling with thiols to generate thioethers, another important functional group in drug discovery. jcsp.org.pk

The ability to perform these reactions on the oxazole ring provides a branching point in a synthetic pathway, where a single iodo-oxazole intermediate can be converted into numerous distinct products. cam.ac.uknih.gov

Table 2: Cross-Coupling Reactions for Derivatization of 4-Iodo-1,3-oxazole

Reaction Type Catalyst System (Typical) Coupling Partner Bond Formed Reference
Suzuki Coupling Pd catalyst, base Aryl/Vinyl Boronic Acid C(sp²) - C(sp²)
Sonogashira Coupling Pd catalyst, Cu co-catalyst Terminal Alkyne C(sp²) - C(sp) chemrxiv.org
Buchwald-Hartwig Amination Pd catalyst, base Amine C(sp²) - N researchgate.net
Ullmann-type C-N Coupling CuI, AgOBz, ligand N-Heterocycle C(sp²) - N nih.govresearchgate.net

This strategy allows chemists to rapidly build libraries of complex molecules from a common precursor, significantly accelerating the discovery of new chemical entities with desired properties. nih.gov

Development of Functionalized Materials and Probes from 4-Iodo-1,3-oxazole Derivatives

The same reactivity that makes 4-iodo-1,3-oxazole a valuable tool in medicinal chemistry also enables its use in materials science and chemical biology. researchgate.net The ability to attach a wide range of substituents via cross-coupling reactions allows for the rational design of functionalized materials and molecular probes. chemrxiv.org

While the direct application of 4-iodo-1,3-oxazole hydrochloride itself in materials is not extensively documented, its derivatives serve as powerful platforms for creating advanced materials. For instance, by coupling the 4-iodo-oxazole core with fluorescent moieties like pyrene (B120774) or coumarin (B35378) via a Suzuki or Sonogashira reaction, it is possible to synthesize novel fluorophores. These probes could be designed for specific biological imaging applications or as sensors for detecting specific analytes.

Furthermore, the oxazole ring itself is a component of compounds known to possess interesting photophysical properties. Some trisubstituted oxazoles have been reported to exhibit scintillating, photochromic, and fluorescence switching capabilities. chemrxiv.org The 4-iodo-oxazole scaffold provides a clear and direct route to synthesize libraries of such trisubstituted oxazoles, allowing for the fine-tuning of their optical and electronic properties through the systematic variation of substituents at the 4-position.

Potential applications in materials science include:

Organic Light-Emitting Diodes (OLEDs): Incorporation of oxazole derivatives into polymers or small molecules designed for emissive or charge-transport layers.

Molecular Sensors: Design of molecules where binding of a target analyte to a receptor attached at the 4-position modulates the fluorescence of the oxazole-containing core.

Supramolecular Chemistry: Use as a rigid, functionalizable building block for the construction of complex, self-assembling molecular architectures. chemrxiv.org

The development of functional materials from 4-iodo-1,3-oxazole derivatives is an emerging area of research, built upon the solid foundation of its versatile and predictable reactivity.

Emerging Research Directions and Future Outlook for 4 Iodo 1,3 Oxazole Hydrochloride

Innovations in Metal-Catalyzed and Metal-Free Synthetic Approaches

The synthesis of the 4-iodo-1,3-oxazole core is crucial for its subsequent application. Research efforts are bifurcated into metal-free strategies, which offer advantages in terms of cost and reduced metal contamination, and metal-catalyzed methods, which provide high efficiency and selectivity.

Metal-Free Approaches: A dominant metal-free strategy for the synthesis of 4-iodooxazoles is through direct electrophilic iodination or a metalation-iodination sequence. Electrophilic iodination often employs reagents like N-Iodosuccinimide (NIS) or molecular iodine, though this can sometimes result in low yields. researchgate.net A more controlled and regioselective method involves a metalation/iodination strategy. This typically uses a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) to deprotonate the oxazole (B20620) ring at the C4 or C2 position, followed by quenching with an iodine source. researchgate.netacs.org The temperature of the iodination step is critical for controlling the regioselectivity between the C2 and C4 positions. acs.org For instance, metalation with LiHMDS at -78°C followed by the addition of iodine at the same temperature preferentially yields the 4-iodo derivative. acs.org

Another innovative metal-free approach involves the photochemical transformation of O-(β-arylethyl) arylimidates using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodinating agent under irradiation from a tungsten lamp. researchgate.net

Metal-Catalyzed Approaches: While direct metal-catalyzed iodination of the oxazole ring is less common, transition metals are instrumental in constructing the oxazole core itself, which can then be subjected to iodination. Palladium- and copper-catalyzed reactions are central to the functionalization of oxazoles and their precursors. organic-chemistry.orgethernet.edu.et For example, a palladium-catalyzed Suzuki-Miyaura coupling can be used to form a key C-C bond, creating an indole-oxazole fragment which is subsequently iodinated. acs.org Copper-catalyzed methods have been developed for C-N coupling reactions of iodoazoles with various nitrogen-containing heterocycles, highlighting the utility of the iodo-oxazole scaffold. nih.gov These methods are crucial for building complex molecules where the oxazole is linked to other heterocyclic systems. nih.gov

Synthetic ApproachMethodKey ReagentsKey FeaturesReference
Metal-FreeMetalation/IodinationLiHMDS, I2Regioselective at C4; temperature-dependent. acs.org
Metal-FreePhotochemical TransformationO-(β-arylethyl) arylimidates, DIH, Tungsten LampForms 5-iodooxazoles from iminoyl radicals. researchgate.net
Metal-CatalyzedIterative Cross-Coupling2-(butylthio)-4-iodooxazoles, Organozinc reagents, Pd or Ni catalystSequential functionalization at C4 (e.g., Suzuki) and then C2. dissertation.com
Metal-CatalyzedC-N Coupling4-Iodo-oxazole, NH-heterocycles, CuI, Ag(I) additiveConnects oxazole ring to other heterocycles via a C-N bond. nih.gov

Exploration of Novel Reactivity Modalities and Cascade Reactions

Beyond its role as a passive scaffold, the 4-iodo-1,3-oxazole moiety is being explored for its unique reactivity, enabling complex molecular transformations.

Cross-Coupling Reactions: The most prominent reactivity modality of 4-iodo-1,3-oxazole is its participation in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond serves as a versatile anchor point for Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Negishi (with organozinc reagents) couplings. researchgate.netdissertation.comnih.gov These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups at the C4 position, providing a powerful tool for molecular diversification.

Halogen Dance Reaction: A fascinating and synthetically useful reactivity mode is the "halogen dance" reaction. nih.govresearchgate.net In this base-induced rearrangement, a halogen atom migrates from one position to another on the heterocyclic ring. For oxazoles, treatment of a 5-iodo or 5-bromo derivative with a strong base like lithium diisopropylamide (LDA) can induce deprotonation at C4, followed by a series of halogen-lithium exchange steps that result in the formation of the more stable 4-iodo-5-lithiooxazole intermediate. nih.govresearchgate.net This provides a regiocontrolled pathway to 4,5-disubstituted oxazoles from readily available 5-halo precursors.

Cascade Reactions: 4-Iodo-1,3-oxazole and its precursors are valuable components in cascade reactions, where multiple bond-forming events occur in a single pot. These sequences offer high atom and step economy. For example, a cascade process can involve an N-iodosuccinimide (NIS)-mediated oxazole formation, which is then followed by an azide (B81097) coupling and a subsequent "click" reaction to rapidly assemble complex triazole-methylene-oxazole structures. researchgate.net Such strategies, which combine heterocycle formation and functionalization in one pot, represent a significant advance in synthetic efficiency.

Reactivity ModalityDescriptionSignificanceReference
Suzuki-Miyaura CouplingPd-catalyzed reaction with boronic acids/esters to form C-C bonds.Introduction of aryl and heteroaryl groups at the C4 position. dissertation.com
Sonogashira CouplingPd/Cu-catalyzed reaction with terminal alkynes to form C-C bonds.Introduction of alkynyl groups, enabling further transformations. dissertation.com
Halogen DanceBase-induced migration of iodine from C5 to C4 position.Regiocontrolled synthesis of 4,5-disubstituted oxazoles. nih.govresearchgate.net
Cascade ReactionsOne-pot sequences combining multiple transformations (e.g., cyclization, coupling).Rapid construction of complex molecular scaffolds with high efficiency. researchgate.net

Interdisciplinary Research Opportunities

The unique chemical properties of 4-iodo-1,3-oxazole hydrochloride position it at the crossroads of several scientific disciplines, most notably medicinal chemistry and materials science.

Medicinal Chemistry: The oxazole ring is a privileged structure found in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties. d-nb.infonih.govsemanticscholar.org 4-Iodo-1,3-oxazole serves as a key intermediate in the synthesis of these bioactive molecules. lookchem.com Its ability to undergo late-stage functionalization via cross-coupling reactions is particularly valuable in drug discovery. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds. A notable example is its use in the total synthesis of the breitfussins, a class of halogen-rich marine natural products. acs.org The development of novel C-N coupling methods further expands its utility, enabling the synthesis of N-(oxazol-4-yl)pyridones and other complex heterocycles with potential therapeutic applications. nih.gov

Materials Science: While specific applications of this compound in materials science are still emerging, the broader class of oxazole derivatives is recognized for its potential in the development of advanced materials. asccindapur.comasccindapur.com The rigid, planar structure and the potential for extended π-conjugation through C4-functionalization make these compounds interesting candidates for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The iodo-substituent provides a convenient point for polymerization or for grafting the oxazole unit onto other functional materials. Future research will likely focus on synthesizing and characterizing novel polymers and functional materials derived from this versatile building block.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-iodo-1,3-oxazole hydrochloride, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of precursors such as glycine derivatives or substituted oxazole intermediates. For example, chloromethylation of 4-methyl-1,3-oxazole using chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of triethylamine is a viable pathway . Reaction optimization should focus on temperature control (moderate conditions, 40–60°C) and catalyst selection (e.g., AlCl₃ for Friedel-Crafts-type reactions) to avoid side products like over-halogenated derivatives .
  • Key Considerations : Monitor iodine stoichiometry to prevent excessive iodination, which reduces purity. Use inert atmospheres (N₂/Ar) to stabilize reactive intermediates .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the oxazole ring structure and iodine substitution pattern. For example, the deshielded proton adjacent to iodine typically appears at δ 8.2–8.5 ppm .
  • Mass Spectrometry (ESI-MS/MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 230.4) and fragmentation patterns .
  • FT-IR : Identify characteristic C-I stretching vibrations near 550–600 cm⁻¹ .
    • Validation : Cross-reference data with computational models (e.g., DFT calculations for NMR chemical shifts) .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

  • Stability : The compound is hygroscopic and prone to decomposition under prolonged light exposure. Store in amber vials at –20°C in anhydrous DMSO or acetonitrile .
  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in water (<1 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute with PBS (pH 7.4) to avoid precipitation .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of 4-iodo-1,3-oxazole derivatives?

  • Case Study : Some studies report anticancer activity, while others note negligible cytotoxicity. To resolve this:

Standardize Assays : Use identical cell lines (e.g., HeLa, MCF-7) and exposure times (24–48 hrs) .

Control for Iodine Leaching : Confirm compound stability in media via HPLC to rule out false positives from iodine byproducts .

Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-bromo- or 4-chloro-oxazoles) to isolate iodine-specific effects .

Q. What strategies optimize this compound for use in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Reaction Design :

  • Catalyst Systems : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C .
  • Substrate Scope : Prioritize electron-deficient aryl boronic acids to enhance coupling efficiency. Steric hindrance at the oxazole 2-position may reduce yields .
    • Troubleshooting : If coupling fails, replace iodine with a directing group (e.g., Bpin) via Miyaura borylation .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

  • Methods :

DFT Calculations : Map electrostatic potential surfaces to identify electrophilic hotspots (C-4 iodine site) .

MD Simulations : Model solvent effects (e.g., DMSO vs. ethanol) on transition-state energetics .

  • Applications : Predict regioselectivity in SNAr reactions with amines or thiols .

Methodological Resources

  • Synthetic Protocols : Refer to cyclization and halogenation workflows in , and 18.
  • Biological Assays : Follow cytotoxicity evaluation protocols from and .
  • Data Reproducibility : Validate results using multiple characterization techniques (e.g., NMR + HPLC) as in and .

Note : Avoid commercial suppliers like BenchChem (prohibited per guidelines). For synthesis, prioritize peer-reviewed protocols over vendor data sheets .

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